Synthetic Efficiency in Dasatinib Manufacture: 95% Isolated Yield vs. Multi-Step Classical Routes
In the synthesis of the dasatinib core intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a one-pot chemoselective α-bromination and thiourea cyclization method using 2-aminothiazole-5-carboxamide as the core building block affords the desired product in 95% isolated yield [1]. This compares favorably to earlier synthetic approaches, which required multiple protection/deprotection steps and yielded the same intermediate in 74% overall yield [1]. The new method avoids air- and moisture-sensitive intermediates and reduces the synthetic sequence length, providing a direct manufacturing advantage.
| Evidence Dimension | Isolated Yield of Dasatinib Core Intermediate |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Previous multi-step route: 74% |
| Quantified Difference | 21 percentage point improvement (28% relative increase in yield) |
| Conditions | One-pot chemoselective α-bromination/thiourea cyclization method vs. classical multi-step route |
Why This Matters
Higher yield and shorter sequence directly reduce cost of goods, waste generation, and process complexity in the industrial synthesis of dasatinib and related kinase inhibitors.
- [1] Chen, B.-C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. (Specifically, page 35, line 84: '2-aminothiazole-5-carboxamide 13 was obtained in 95% yield.'; page 34, line 80: '74% yields' for previous route.) View Source
